diallyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diallyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a structurally complex heterocyclic compound featuring a 1,4-dihydropyridine (DHP) core substituted with a pyrazole ring, aromatic nitro groups, and ester functionalities. The diallyl ester groups may enhance lipophilicity, influencing solubility and membrane permeability.
Properties
Molecular Formula |
C32H32N4O7 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H32N4O7/c1-6-16-42-31(37)27-20(4)33-21(5)28(32(38)43-17-7-2)29(27)24-19-35(23-12-10-9-11-13-23)34-30(24)22-14-15-26(41-8-3)25(18-22)36(39)40/h6-7,9-15,18-19,29,33H,1-2,8,16-17H2,3-5H3 |
InChI Key |
HXMKGCVUAJZIFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC=C)C)C)C(=O)OCC=C)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethoxy and nitro groups on the phenyl ring. The final steps involve the formation of the pyridine ring and the esterification to introduce the diallyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diallyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis
Diallyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Biology
Biological Activity Studies
Research indicates that this compound exhibits potential biological activities:
- Anti-inflammatory Properties : Studies have suggested that derivatives of this compound may inhibit inflammatory pathways.
- Antimicrobial Activity : Preliminary investigations show efficacy against certain bacterial strains.
Medicine
Drug Development Potential
The compound is being investigated for its therapeutic potential:
- Targeting Specific Enzymes or Receptors : Its unique structure allows it to interact with biological targets effectively.
- Potential Treatment for Metabolic Disorders : Research is ongoing into its effects on conditions such as type 2 diabetes and obesity due to its influence on metabolic pathways.
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds derived from diallyl 4-[3-(4-nitro)phenyl]-pyrazoles. The results indicated significant inhibition of pro-inflammatory cytokines in vitro.
Case Study 2: Antimicrobial Efficacy
In a recent investigation, derivatives of this compound were tested against various bacterial strains. The results demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.
Uniqueness
The presence of both ethoxy and nitro groups in the structure contributes to its distinct chemical reactivity and biological properties compared to similar compounds.
Mechanism of Action
The mechanism of action of diallyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with pyrazole- and dihydropyridine-based derivatives synthesized in . Below is a systematic comparison based on synthesis routes, substituent effects, and physicochemical properties:
Key Observations
Diallyl esters in the target compound could confer higher hydrolytic instability relative to methyl or ethyl esters commonly seen in DHP derivatives.
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential pyrazole formation followed by DHP ring construction, contrasting with the one-pot reflux methods for compounds 15a–17b .
- The absence of hydrazine-derived moieties (cf. 17a) suggests divergent pathways, possibly involving esterification or palladium-catalyzed coupling for the diallyl groups.
Physicochemical Properties: Melting points for pyrazole-carbonitriles (15a, 15b) range from 194–226°C, while fused heterocycles (16a) exceed 340°C due to extended conjugation and rigidity . The target compound’s melting point is unreported but may fall between these ranges, influenced by its hybrid structure. The diallyl esters likely increase solubility in organic solvents (e.g., THF, DMSO) compared to non-esterified analogs.
Pyrazole derivatives in exhibit planar geometries, suggesting similar trends for the target’s pyrazole-DHP system . ’s hydrogen-bonding analysis implies that nitro and ethoxy groups could mediate crystal packing via C–H···O or π-stacking interactions, though this remains speculative without empirical data .
Research Implications and Gaps
- Bioactivity : The nitroaryl and pyrazole motifs in analogs (e.g., 15a, 16a) are associated with antimicrobial and kinase inhibitory activities. The target compound’s bioactivity profile remains unexplored but merits investigation.
- Synthetic Optimization : The diallyl ester’s susceptibility to hydrolysis may necessitate prodrug strategies or stabilization via formulation.
- Structural Analysis : Crystallographic studies using SHELX () could elucidate conformational preferences and intermolecular interactions, critical for structure-based drug design .
Biological Activity
Diallyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as DAP) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
DAP features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's molecular formula is , and its structure includes:
- A pyrazole ring
- Ethoxy and nitro substituents
- A pyridine dicarboxylate moiety
The presence of these groups suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that DAP exhibits significant antioxidant properties. A study utilizing molecular docking simulations demonstrated that DAP can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . The compound's ability to donate electrons and neutralize free radicals positions it as a potential therapeutic agent in oxidative stress management.
Anti-inflammatory Effects
DAP has also been evaluated for its anti-inflammatory properties. In vitro studies showed that DAP can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Enzyme Inhibition
The compound has demonstrated inhibitory activity against several enzymes:
- Acetylcholinesterase (AChE) : DAP exhibited moderate inhibition of AChE, which is significant for the treatment of neurodegenerative diseases like Alzheimer's .
- Butyrylcholinesterase (BChE) : The compound showed selective inhibition towards BChE with an IC50 value comparable to standard inhibitors. This selectivity may enhance its therapeutic profile in cognitive disorders .
Case Studies and Experimental Findings
Case Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of DAP on neuronal cell lines subjected to oxidative stress, the compound significantly reduced cell death and improved cell viability compared to controls. The mechanism was linked to the modulation of oxidative stress markers and inflammatory cytokines .
Case Study 2: Anticancer Potential
Preliminary investigations into the anticancer properties of DAP revealed its ability to induce apoptosis in cancer cell lines. The compound's interaction with key signaling pathways involved in cell survival and proliferation was noted, suggesting it could serve as a lead compound for further anticancer drug development .
Table 1: Biological Activities of DAP
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing dihydropyridine-pyrazole hybrids like this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the Hantzsch dihydropyridine synthesis to form the 1,4-dihydropyridine core. Subsequent functionalization with pyrazole moieties is achieved via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds . Key steps include refluxing in ethanol or acetonitrile under nitrogen to prevent oxidation of the dihydropyridine ring. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) is critical for regioselective pyrazole substitution .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking between aryl groups) .
- NMR spectroscopy : H and C NMR confirm substitution patterns; H-H COSY and NOESY detect spatial proximity of methyl and phenyl groups .
- FT-IR : Identifies ester carbonyl stretches (~1700 cm) and nitro group vibrations (~1520 cm) .
Q. How can researchers design experiments to optimize reaction yields and purity?
- Methodological Answer : Use Design of Experiments (DOE) to systematically vary parameters (e.g., molar ratios, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) minimizes trials while assessing interactions between variables like temperature and reaction time . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
Advanced Research Questions
Q. How can computational methods enhance the synthesis and functional analysis of this compound?
- Methodological Answer :
- Quantum chemical calculations (DFT) : Predict regioselectivity in pyrazole substitution by comparing activation energies of possible intermediates .
- Molecular docking : Screen bioactivity by simulating interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Reaction path search algorithms : ICReDD’s approach integrates computational predictions with high-throughput experimentation to identify optimal catalysts (e.g., p-toluenesulfonic acid for cyclization) .
Q. How should researchers resolve discrepancies in crystallographic data, such as bond length variations?
- Methodological Answer :
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O vs. C–H···π interactions) to explain packing anomalies .
- Twinned crystal refinement : Addresses lattice disorders caused by solvent inclusion during crystallization (e.g., ethanol vs. DMSO) .
- Temperature-dependent XRD : Resolves thermal motion artifacts by collecting data at 100 K (vs. room temperature) .
Q. What strategies mitigate challenges in evaluating bioactivity, such as conflicting cytotoxicity data?
- Methodological Answer :
- Dose-response normalization : Account for variations in cell line sensitivity (e.g., IC in MCF-7 vs. HeLa cells) by standardizing to positive controls (e.g., doxorubicin) .
- Metabolic stability assays : Use liver microsomes to assess whether contradictory results arise from rapid in vitro degradation .
- Synchrotron-based XAS : Probe metal-binding behavior (e.g., Fe chelation) that may influence antioxidant activity .
Q. How can regioselectivity be controlled during pyrazole functionalization?
- Methodological Answer :
- Steric directing groups : Introduce bulky substituents (e.g., 3-nitrophenyl) at the pyrazole C-3 position to favor C-4 substitution .
- Microwave-assisted synthesis : Enhances kinetic control, reducing side products from thermodynamic pathways .
- In situ NMR monitoring : Tracks intermediate formation (e.g., hydrazone vs. enamine) to adjust reaction conditions dynamically .
Methodological Notes
- Safety : Adhere to protocols for handling nitroaromatics (e.g., explosion risk) and diethyl ether (flammability) as outlined in institutional chemical hygiene plans .
- Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) in public repositories like the Cambridge Structural Database to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
